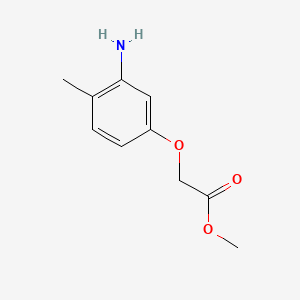Methyl 2-(3-amino-4-methylphenoxy)acetate
CAS No.:
Cat. No.: VC18654558
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 2-(3-amino-4-methylphenoxy)acetate |
| Standard InChI | InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | FRFFQBDMMOICDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(3-amino-4-methylphenoxy)acetate belongs to the class of aromatic ethers with the systematic IUPAC name methyl 2-[(3-amino-4-methylphenyl)oxy]acetate. Its molecular formula is C₁₀H₁₃NO₃, derived from:
-
A 3-amino-4-methylphenoxy group (C₇H₈NO), featuring a benzene ring with amino (-NH₂) and methyl (-CH₃) substituents at positions 3 and 4, respectively.
-
An acetate ester moiety (-OCH₂COOCH₃) linked to the phenoxy oxygen.
Key physicochemical properties include:
-
Molecular weight: 209.24 g/mol (theoretical calculation).
-
Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) due to the polar amino and ester groups.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, given the ester linkage .
The compound’s aromatic ring and electron-donating substituents (amino and methyl groups) enhance its resonance stability, influencing its reactivity in electrophilic substitution reactions.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-(3-amino-4-methylphenoxy)acetate typically involves a nucleophilic substitution reaction between 3-amino-4-methylphenol and methyl chloroacetate. A general pathway includes:
-
Reaction Setup:
-
3-Amino-4-methylphenol is dissolved in a polar aprotic solvent (e.g., acetone or dimethylformamide).
-
Methyl chloroacetate is added dropwise under inert atmosphere.
-
A base (e.g., potassium carbonate) is introduced to deprotonate the phenolic -OH group, facilitating nucleophilic attack on the chloroacetate.
-
-
Reaction Conditions:
-
Temperature: Reflux at 60–80°C for 6–12 hours.
-
Stoichiometry: 1:1 molar ratio of phenol to chloroacetate.
-
-
Purification:
Yield: ~65–75% under optimized conditions.
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key optimizations include:
-
Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates .
-
Solvent Recovery: Distillation systems to reclaim and reuse solvents, reducing waste.
Comparative Analysis with Structural Analogs
Key Insight: The position and type of substituents significantly influence bioactivity. For instance, iodine enhances antibacterial potency, while extended aromatic systems improve anti-inflammatory effects .
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Derivatization: Explore modifications (e.g., fluorination) to enhance metabolic stability.
-
Target Identification: Use computational docking to predict molecular targets (e.g., kinases, GPCRs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume